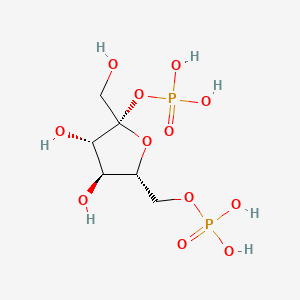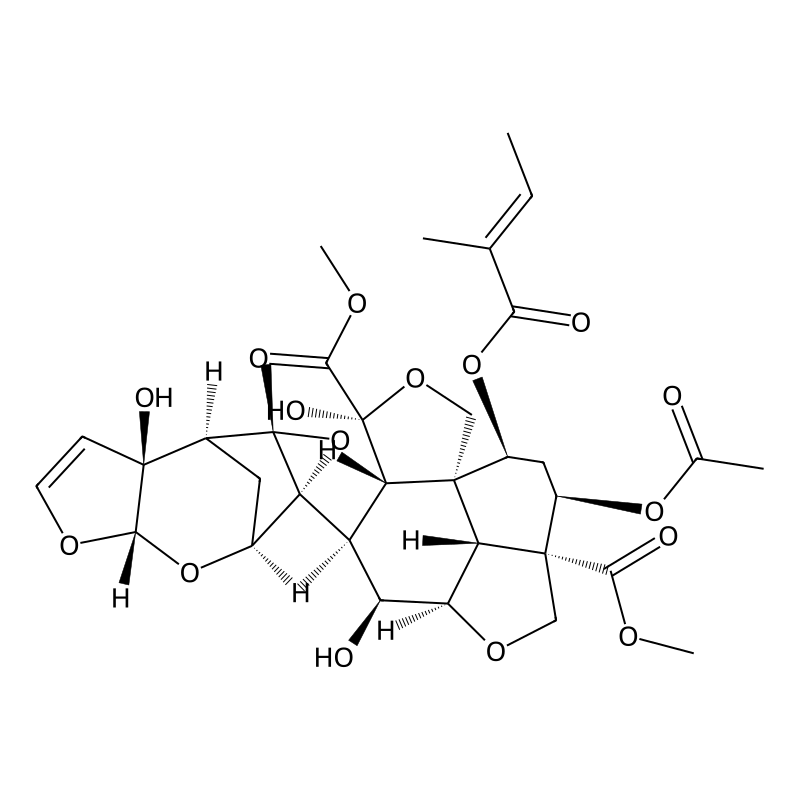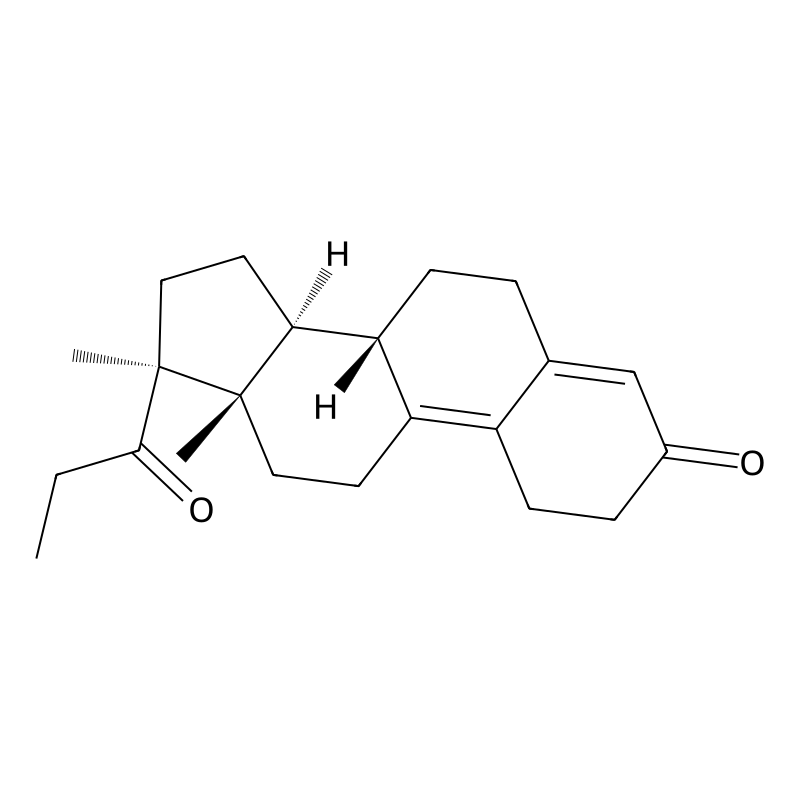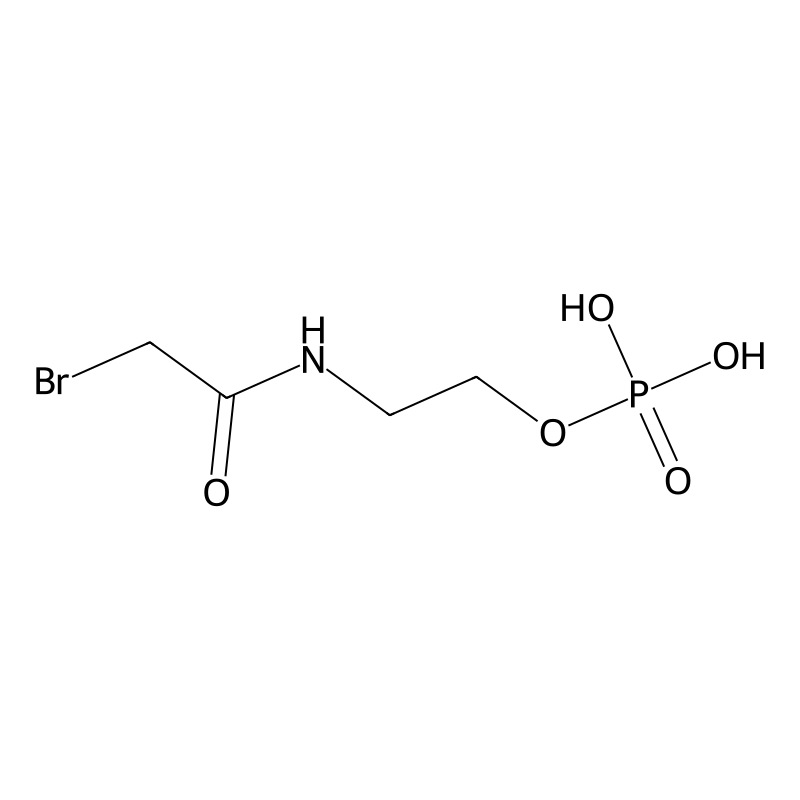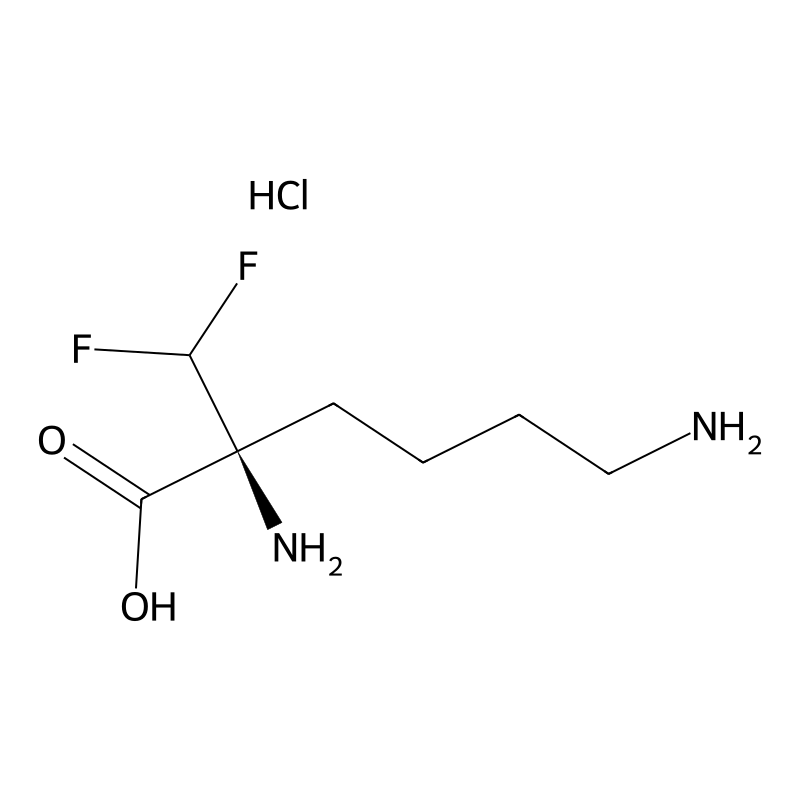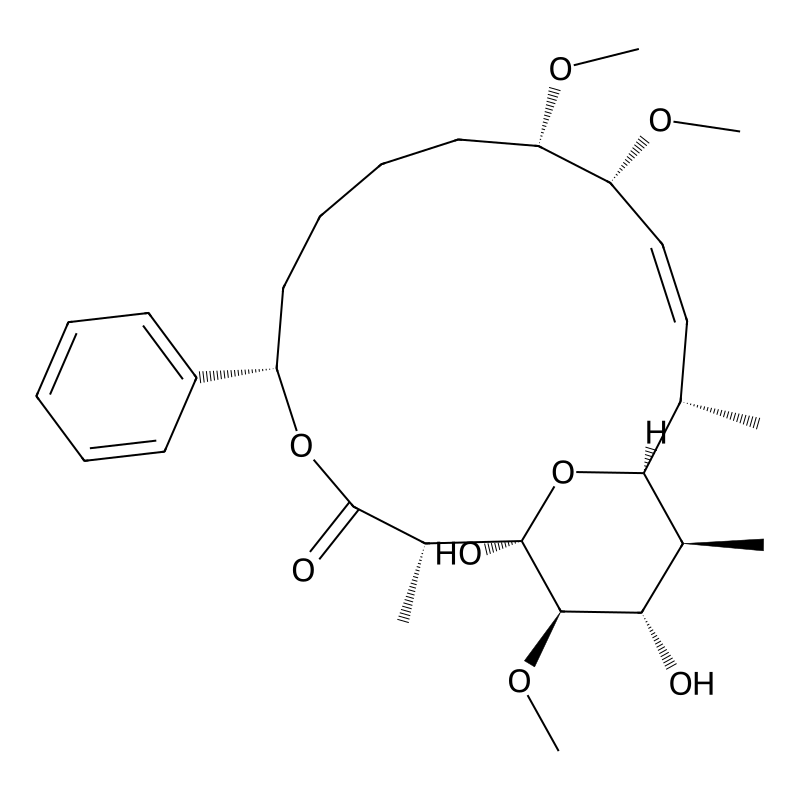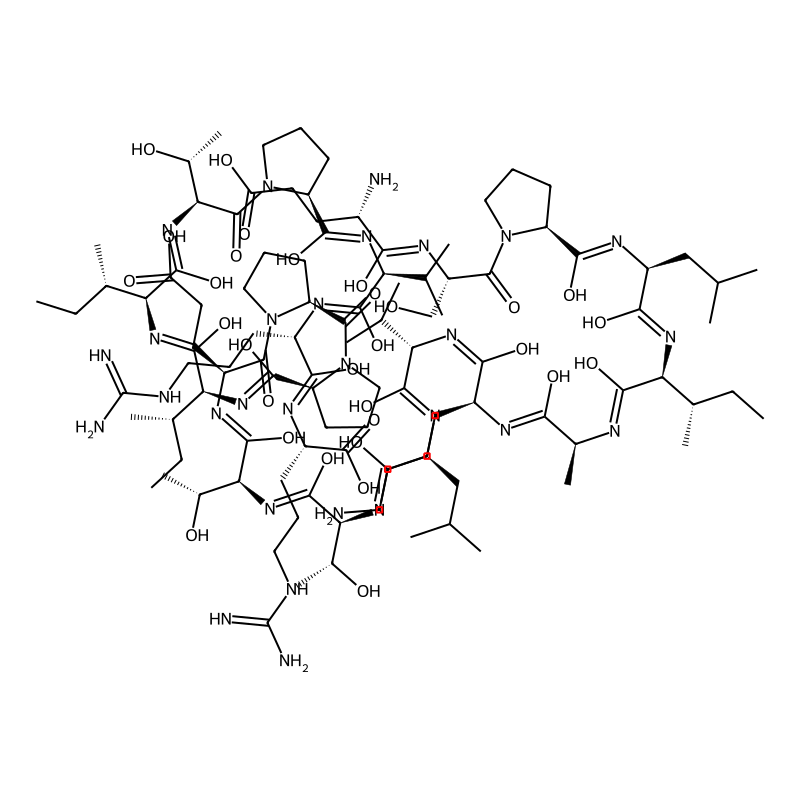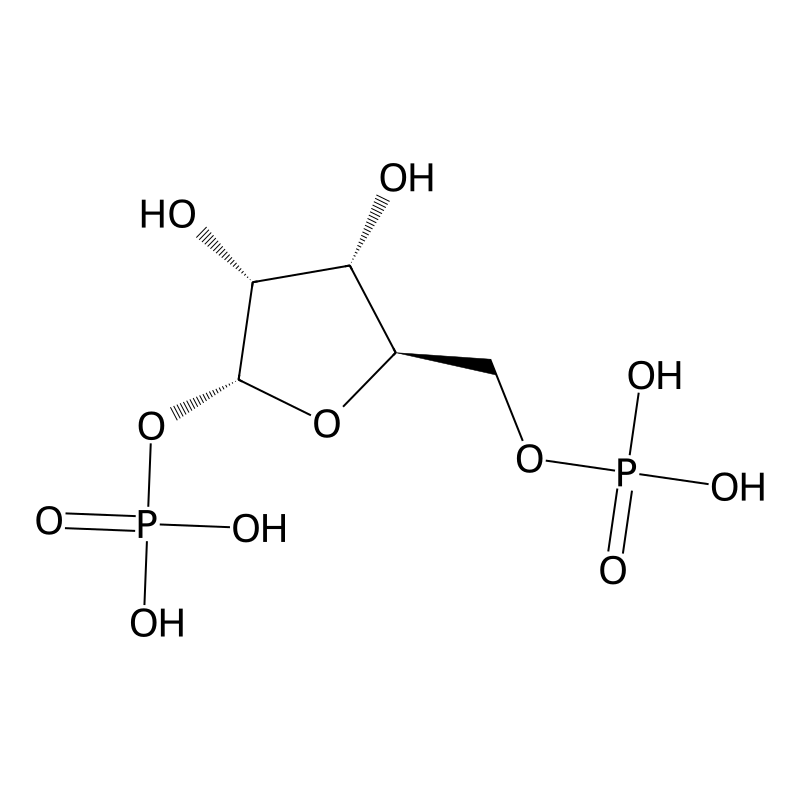(1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone
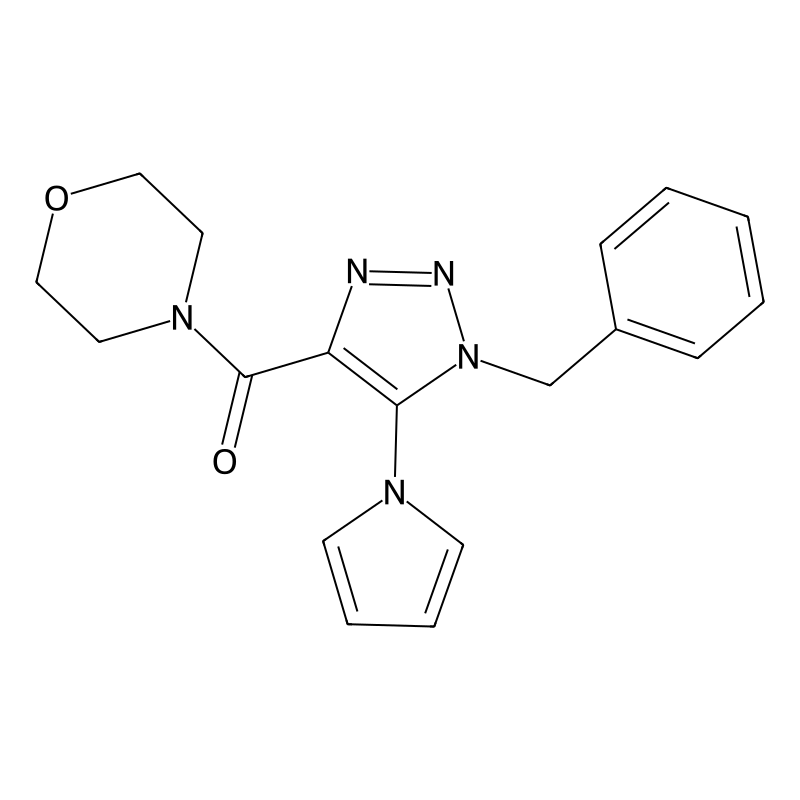
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Application in Pharmaceutical Industry
Compounds whose structures are based on a morpholine moiety associated with an azole heterocyclic system are of particular interest to the pharmaceutical industry . They are substances with anti-bacterial, anti-neurodegenerative, neuroprotective, anti-infective, and analgesic activity .
Method of Application: The reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-trione with benzylamine in acetonitrile at room temperature afforded a good yield of (Z)-1-benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione . The compound was fully characterized .
Results and Outcomes: The target compound was synthesized via the reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-trione and benzylamine . The structure of the compound was unambiguously confirmed via an X-ray diffraction analysis of a single crystal .
Application in Synthesis of Imidazole Containing Compounds
Method of Application: The synthesis of imidazole containing compounds involves various kinds of synthetic routes .
Results and Outcomes: This review article established the fact that 1,3-diazole act as useful templates for further modification or derivatization to design more potent biologically active compounds .
Application in Antimicrobial Research
A new series of novel functionalized 1,3,4-thiadiazoles, 1,3-thiazoles, and pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines containing pyrazole moieties were synthesized and evaluated for their in vitro antibacterial, and antifungal activities .
Method of Application: The synthesis of these compounds involves using hydrazonoyl halides as precursors .
Results and Outcomes: The synthesized compounds were evaluated for their in vitro antibacterial, and antifungal activities .
